molecular formula C7H8F2N2O2 B13198553 2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Cat. No.: B13198553
M. Wt: 190.15 g/mol
InChI Key: XJSWOLGDHZDVKR-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a synthetic organic compound that features a unique combination of fluorine atoms and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the introduction of fluorine atoms and the formation of the imidazole ring. One common method involves the reaction of 2,2-difluoropropanoic acid with 1-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

2,2-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of fluorine atoms and the specific substitution pattern on the imidazole ring makes 2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid distinct. This structural uniqueness can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

2,2-difluoro-3-(1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C7H8F2N2O2/c1-11-3-2-10-5(11)4-7(8,9)6(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

XJSWOLGDHZDVKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC(C(=O)O)(F)F

Origin of Product

United States

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